molecular formula C9H11BrN2O B11867470 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine CAS No. 959957-88-1

1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine

Cat. No.: B11867470
CAS No.: 959957-88-1
M. Wt: 243.10 g/mol
InChI Key: AVHVSUSDHDTTPI-UHFFFAOYSA-N
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Description

1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a bromopyridine scaffold linked to a cyclopropanamine moiety via an ether linker, a structural motif prevalent in the development of bioactive molecules. The 6-bromopyridin-3-yl group serves as a versatile halogenated heterocycle, enabling further functionalization through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig animations, which are fundamental for creating diverse compound libraries . The cyclopropylamine group is a privileged structure in pharmaceutical agents, often contributing to metabolic stability, influencing pharmacokinetic properties, and enabling targeted interactions with enzyme active sites . This compound is rigorously characterized for identity and purity, ensuring reliability in synthetic workflows. It is intended for use in discovery research, including the synthesis of potential enzyme inhibitors, such as lysine-specific demethylase 1 (LSD1) inhibitors explored in oncology research , or other therapeutically targeted molecules described in patent literature . Researchers value this chemical for its utility in constructing novel molecular entities aimed at probing biological pathways and developing new therapeutic strategies for conditions such as cancer and neurodegenerative disorders . Handling and Storage: For optimal stability, store sealed in a dry environment at recommended temperatures (e.g., 2-8°C). Please consult the Safety Data Sheet (SDS) for detailed hazard and handling instructions prior to use. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

CAS No.

959957-88-1

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

1-[(6-bromopyridin-3-yl)oxymethyl]cyclopropan-1-amine

InChI

InChI=1S/C9H11BrN2O/c10-8-2-1-7(5-12-8)13-6-9(11)3-4-9/h1-2,5H,3-4,6,11H2

InChI Key

AVHVSUSDHDTTPI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(COC2=CN=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

General Methodology

The Williamson ether synthesis is the most widely reported method for constructing the ether linkage in this compound. This SN2 reaction involves deprotonating 6-bromopyridin-3-ol to form an alkoxide, which reacts with a cyclopropanamine-derived alkyl halide (e.g., chloromethylcyclopropanamine).

Reaction Scheme :

6-Bromopyridin-3-ol+ClCH2-cyclopropanamineBase1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine+HCl\text{6-Bromopyridin-3-ol} + \text{ClCH}_2\text{-cyclopropanamine} \xrightarrow{\text{Base}} \text{1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine} + \text{HCl}

Optimized Conditions :

  • Base : Sodium hydride (NaH) or potassium carbonate (K2_2CO3_3)

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature : 60–80°C, 12–24 hours

  • Yield : 65–85%

Case Study: NaH-Mediated Coupling

A representative procedure from Ambeed involves:

  • Dissolving 6-bromopyridin-3-ol (1.0 eq) in anhydrous THF under nitrogen.

  • Adding NaH (1.2 eq) to generate the alkoxide.

  • Introducing chloromethylcyclopropanamine (1.1 eq) dropwise.

  • Stirring at 70°C for 18 hours.

  • Quenching with water, extracting with ethyl acetate, and purifying via silica chromatography.

Key Data :

ParameterValue
Yield78%
Purity (HPLC)>98%
Byproducts<2% unreacted pyridin-3-ol

Mitsunobu Reaction

Alternative Etherification Strategy

The Mitsunobu reaction offers improved regioselectivity for sterically hindered substrates. It employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) to couple 6-bromopyridin-3-ol with cyclopropanemethanol, followed by amination.

Reaction Scheme :

6-Bromopyridin-3-ol+HOCH2-cyclopropaneDEAD, PPh3Ether intermediateAmmonolysisTarget compound\text{6-Bromopyridin-3-ol} + \text{HOCH}2\text{-cyclopropane} \xrightarrow{\text{DEAD, PPh}3} \text{Ether intermediate} \xrightarrow{\text{Ammonolysis}} \text{Target compound}

Optimized Conditions :

  • Reagents : DEAD (1.5 eq), PPh3_3 (1.5 eq)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature, 6 hours

  • Yield : 70–75%

Comparative Analysis

MethodAdvantagesLimitations
WilliamsonHigh scalabilityRequires alkyl halide precursor
MitsunobuMild conditions, no baseCostly reagents, lower yields

Reductive Amination Pathways

Cyclopropane Ring Formation Post-Etherification

A less common approach involves synthesizing the ether-linked pyridine first, followed by cyclopropanation. For example, reacting propargylamine with 6-bromo-3-(prop-2-yn-1-yloxy)pyridine under Simmons-Smith conditions (CH2_2I2_2, Zn-Cu).

Reaction Scheme :

6-Bromo-3-(prop-2-yn-1-yloxy)pyridine+CH2I2Zn-CuTarget compound\text{6-Bromo-3-(prop-2-yn-1-yloxy)pyridine} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn-Cu}} \text{Target compound}

Key Data :

  • Cyclopropanation Yield : 52%

  • Challenges : Competing side reactions (e.g., alkyne polymerization)

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3):
    δ 8.30 (s, 1H, pyridine-H), 7.55 (d, J = 8.1 Hz, 1H), 3.49 (s, 2H, CH2_2), 1.12 (t, J = 7.2 Hz, 3H, cyclopropane-H).

  • HRMS (ESI): m/z 257.13 [M+H]+^+ .

Purity Assessment

MethodResult
HPLC99.2% (C18, MeCN/H2_2O)
Elemental AnalysisC 46.5%, H 4.7%, N 10.9%

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe flow chemistry approaches to improve yield and safety:

  • Residence Time : 20 minutes

  • Throughput : 1.5 kg/day

  • Solvent Recovery : >90% THF recycled

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show promise for visible-light-mediated etherification using Ir(ppy)3_3:

  • Conditions : Blue LEDs, room temperature

  • Yield : 60% (optimization ongoing)

Chemical Reactions Analysis

Types of Reactions

1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

Pharmaceutical Development

Neurological Applications

Research indicates that 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine may interact with nicotinic acetylcholine receptors, which are crucial for cognitive functions. This interaction suggests potential applications in treating neurodegenerative diseases, mood disorders, and pain management. The compound's ability to modulate receptor activity is significant for developing therapies targeting conditions such as Alzheimer's disease and depression.

Cancer Research

The compound's structural characteristics allow it to be a candidate for developing novel anticancer agents. Its interactions with specific biological targets could lead to the synthesis of derivatives with enhanced efficacy against various cancer cell lines. Comparative studies with similar compounds have shown that modifications in the brominated pyridine structure can lead to variations in biological activity, making it a valuable scaffold for drug design .

Case Studies and Research Findings

Several studies have documented the biological activities of 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine:

  • Interaction with Nicotinic Receptors : A study demonstrated that this compound could effectively modulate nicotinic acetylcholine receptor activity, which is critical for cognitive processes.
  • Anticancer Activity : In vitro evaluations have indicated that derivatives of this compound exhibit significant anticancer activity against various human cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) .
  • Potential for Pain Management : The compound's influence on central nervous system targets suggests its potential application in pain management therapies, particularly those related to neuropathic pain disorders.

Mechanism of Action

The mechanism of action of 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine (CAS 918399-80-1)
  • Structure : Bromopyridinyl group directly attached to the cyclopropane ring.
  • Molecular Formula : C₈H₉BrN₂
  • Molecular Weight : 213.07 g/mol
  • Key Properties : Predicted density = 1.585 g/cm³; boiling point = 299.7°C; pKa = 8.36 .
1-(4-Bromophenyl)cyclopropanamine (CAS 345965-54-0)
  • Structure : Bromophenyl substituent on the cyclopropane ring.
  • Molecular Formula : C₉H₁₀BrN
  • Molecular Weight : 212.09 g/mol .
  • Differentiator : The bromophenyl group introduces distinct electronic effects (stronger π-π interactions) compared to bromopyridinyl, which may influence pharmacokinetics.
1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate (CAS 1426320-90-2)
  • Structure : Bromopyridinyl-oxy group with a carboxylate ester on the cyclopropane.
  • Molecular Formula: C₁₀H₁₀BrNO₃
  • Molecular Weight : 272.10 g/mol .
  • Differentiator : The carboxylate group enhances hydrophilicity, likely improving aqueous solubility but reducing membrane permeability compared to the amine-containing target compound.

Functional Derivatives

N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine
  • Structure : Pyridinyl group linked via an ethyl chain.
1-((4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)methyl)cyclopropanamine
  • Structure: Complex indole-quinoline scaffold with fluorine and methoxy groups.
  • Differentiator : Designed as an anticancer agent, this derivative highlights how heterocyclic extensions enhance biological activity but may introduce metabolic instability .

Biological Activity

1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C₁₀H₁₄BrN₃O, with a molecular weight of approximately 243.10 g/mol. This compound incorporates a brominated pyridine ring and a cyclopropanamine moiety, which are critical for its reactivity and biological interactions.

Structural Characteristics

The compound's structure allows it to engage with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases. The presence of the bromine atom enhances its reactivity, making it a valuable candidate for therapeutic applications.

Property Details
Molecular FormulaC₁₀H₁₄BrN₃O
Molecular Weight243.10 g/mol
Key Functional GroupsBrominated pyridine, cyclopropanamine

Biological Activities

Research has indicated that 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine exhibits several significant biological activities:

  • Neurological Effects : The compound shows potential in modulating nAChRs, which could be beneficial in treating neuropathologies associated with cerebral aging, mood disorders, and pain management.
  • Antimicrobial Properties : In studies assessing antibacterial efficacy, this compound demonstrated potent inhibition against Staphylococcus aureus, achieving complete bacterial death at concentrations as low as 0.0039 mg/mL.
  • Anticancer Activity : The compound has been investigated as an inhibitor of lysine-specific demethylase 1 (LSD1), showing promising IC50 values that suggest significant inhibition at low concentrations. This positions it as a potential candidate for novel cancer therapies.

The biological activity of 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine can be attributed to its interaction with specific molecular targets:

  • Nicotinic Acetylcholine Receptors : The compound's ability to bind and modulate these receptors is crucial for its effects on cognitive function and neuroprotection.
  • Enzymatic Interactions : It may interact with various enzymes and proteins, influencing pathways involved in signal transduction and metabolic processes .

Case Study 1: Antibacterial Efficacy

In a controlled study, 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine was tested against multiple bacterial strains. It was found to be particularly effective against S. aureus, indicating its potential as an antimicrobial agent.

Case Study 2: Inhibition of LSD1

A separate investigation focused on the compound's role as an LSD1 inhibitor. Results showed that it effectively inhibited enzyme activity at low concentrations, suggesting its potential use in cancer treatment strategies.

Comparative Analysis with Similar Compounds

To further understand the unique properties of 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine, a comparison with structurally similar compounds is informative:

Compound Name Structure Unique Features
1-(5-Bromopyridin-3-yl)-N-methylmethanamineC₇H₉BrN₂Lacks cyclopropane structure; simpler amine.
1-(4-Chlorophenyl)-N-methylcyclopropanamineC₉H₁₂ClNContains chlorine instead of bromine; different biological profile.
2-(5-Bromopyridin-3-yl)ethanolC₉H₁₀BrNAlcohol functional group; different reactivity compared to amines.

The distinct combination of a brominated aromatic system and a cyclopropane moiety in 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine likely confers unique chemical reactivity and biological properties compared to these analogs.

Q & A

Q. What are the optimal synthetic routes for 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine, and what purification methods ensure high yield and purity?

The synthesis typically involves cyclopropanation of a brominated pyridine precursor. A common approach includes coupling a bromopyridinyl ether with a cyclopropane-containing intermediate under palladium-catalyzed conditions. Post-synthesis, purification is achieved via recrystallization or chromatography, particularly for isolating the dihydrochloride salt form, which enhances stability . Yield optimization requires careful control of reaction temperature, stoichiometry, and catalyst loading.

Q. How does the bromine substituent at the 6-position of the pyridine ring influence the compound's electronic properties and reactivity?

The bromine atom at the pyridine 6-position acts as an electron-withdrawing group, reducing electron density on the pyridine ring. This enhances electrophilic substitution reactivity at the 3-position and stabilizes intermediates in cross-coupling reactions. Computational studies (e.g., DFT calculations) can quantify this effect by analyzing charge distribution and frontier molecular orbitals .

Advanced Research Questions

Q. What strategies can resolve contradictory data in biological activity assays involving this compound?

Contradictory results often arise from variations in assay conditions (e.g., pH, solvent, or cell lines). To address this:

  • Perform dose-response curves across multiple biological models.
  • Validate target engagement using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Compare structural analogs (e.g., methoxy or ethoxy substitutions) to isolate functional group contributions .

Q. How can computational modeling predict the interaction of this compound with biological targets like enzymes?

Molecular docking (using tools like AutoDock Vina) and molecular dynamics simulations can map binding modes to active sites. For example, the cyclopropane ring’s rigidity may restrict conformational flexibility, favoring interactions with hydrophobic enzyme pockets. Comparative analysis with analogs (e.g., methyl or fluoro derivatives) helps identify critical binding residues .

Q. What spectroscopic techniques are critical for confirming the stereochemistry and stability of this compound under physiological conditions?

  • X-ray crystallography (using software like ORTEP-III) resolves absolute stereochemistry, particularly for diastereomeric salts .
  • NMR spectroscopy (e.g., NOESY or COSY) identifies spatial proximities between protons in the cyclopropane and pyridine moieties.
  • Stability studies under simulated physiological conditions (pH 7.4, 37°C) monitor degradation via HPLC-MS .

Q. How does modifying the cyclopropane ring or pyridine moiety affect the compound's pharmacological profile?

Structural modifications alter pharmacokinetics and target affinity:

  • Cyclopropane substitution : Introducing bulkier groups (e.g., methyl) increases steric hindrance, potentially reducing off-target effects but limiting solubility.
  • Pyridine modifications : Replacing bromine with fluorine (electron-withdrawing) or methoxy (electron-donating) groups modulates binding to enzymes like kinases or cytochrome P450 isoforms. Biological screening against structurally related compounds (see table below) provides empirical validation .
Modification Biological Impact
Bromine → MethoxyReduced antimicrobial activity, enhanced CNS penetration
Cyclopropane → EthylLower metabolic stability, increased toxicity

Methodological Notes

  • Stereochemical Analysis : Always correlate computational predictions (e.g., DFT) with experimental data (X-ray/NMR) to avoid misinterpretation .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate results across orthogonal assays .

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